molecular formula C10H7FN2O2S B1528973 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 1017273-17-4

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1528973
M. Wt: 238.24 g/mol
InChI Key: IXJZJGOHTCDPBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the fluorophenyl group, and the carboxylic acid group would all contribute to its overall structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group, the carboxylic acid group, and the fluorine atom on the phenyl ring are all reactive and could participate in different chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) details the microwave-assisted synthesis of hybrid molecules incorporating this chemical structure, with investigations into their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated moderate antimicrobial activity, while others showed specific antiurease and antilipase effects, indicating potential applications in targeting microbial pathogens and related diseases (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Carbon Dots and Fluorescence

Shi et al. (2016) explored carbon dots (CDs) with high fluorescence quantum yields, finding that organic fluorophores related to 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid derivatives play a significant role as fluorescence origins in N,S-CDs. This study opens pathways for enhancing the applications of CDs in bioimaging and sensing technologies, highlighting the compound's utility in creating materials with advanced optical properties (Shi et al., 2016).

Spectroscopic and Theoretical Investigation

Budziak et al. (2019) conducted spectroscopic and theoretical investigations into the dual fluorescence effects of selected 2-amino-1,3,4-thiadiazoles, a category closely related to the compound . This research provides insight into the structural and aggregation-related fluorescence phenomena, suggesting the potential of these compounds as fluorescence probes in molecular biology and medicine (Budziak et al., 2019).

Anticancer and Neuroprotective Activities

The anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole-based compounds have been extensively studied. Rzeski et al. (2007) found that specific derivatives exhibited inhibition of tumor cell proliferation and showed trophic effects in neuronal cultures, highlighting their potential as anticancer and neuroprotective agents. This study underscores the therapeutic possibilities of these compounds in treating cancers and protecting neuronal health (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Synthesis and Antimicrobial Activity

Puthran et al. (2019) focused on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a derivative, to evaluate their antimicrobial activity. Some derivatives showed excellent activity, indicating the role of these compounds in developing new antimicrobial agents (Puthran et al., 2019).

Safety And Hazards

As with any chemical compound, handling “2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid” would require appropriate safety precautions. Its specific hazards would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include further studies to fully understand its properties, potential uses, and safety considerations .

properties

IUPAC Name

2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-6-3-1-2-5(4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJZJGOHTCDPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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